molecular formula C16H23Cl2N3O3 B12833636 tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate CAS No. 1420844-25-2

tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate

Cat. No.: B12833636
CAS No.: 1420844-25-2
M. Wt: 376.3 g/mol
InChI Key: WWKNINFIGVRRIU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate involves several steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route typically includes the following steps:

    Protection: The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is protected using a suitable protecting group.

    Substitution: The protected intermediate undergoes a substitution reaction with 2,4-dichloropyrimidine to introduce the pyrimidine moiety.

    Deprotection: The protecting group is removed to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties

Properties

CAS No.

1420844-25-2

Molecular Formula

C16H23Cl2N3O3

Molecular Weight

376.3 g/mol

IUPAC Name

tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methoxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H23Cl2N3O3/c1-16(2,3)24-15(22)21-6-4-11(5-7-21)9-23-10-12-8-19-14(18)20-13(12)17/h8,11H,4-7,9-10H2,1-3H3

InChI Key

WWKNINFIGVRRIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COCC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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